molecular formula C16H8BrNO2 B12646126 3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione CAS No. 31715-46-5

3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione

Cat. No.: B12646126
CAS No.: 31715-46-5
M. Wt: 326.14 g/mol
InChI Key: FULFOKOOHYNUNC-UHFFFAOYSA-N
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Description

3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione is a chemical compound with the molecular formula C16H8BrNO2 It is known for its unique structure, which includes a bromine atom attached to a dibenzoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione typically involves the bromination of 1H-dibenzo[de,h]quinoline-2,7-dione. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The compound is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of quinoline derivatives with different functional groups .

Scientific Research Applications

3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1H-dibenzo[de,h]quinoline-2,7-dione: The parent compound without the bromine atom.

    3-chloro-1H-dibenzo[de,h]quinoline-2,7-dione: A similar compound with a chlorine atom instead of bromine.

    3-fluoro-1H-dibenzo[de,h]quinoline-2,7-dione: A similar compound with a fluorine atom instead of bromine.

Uniqueness

3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis .

Properties

CAS No.

31715-46-5

Molecular Formula

C16H8BrNO2

Molecular Weight

326.14 g/mol

IUPAC Name

14-bromo-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione

InChI

InChI=1S/C16H8BrNO2/c17-13-10-6-3-7-11-12(10)14(18-16(13)20)8-4-1-2-5-9(8)15(11)19/h1-7H,(H,18,20)

InChI Key

FULFOKOOHYNUNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C(C(=O)N3)Br)C=CC=C4C2=O

Origin of Product

United States

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